

Confirming the Structure of 4-Amino-3-methylbenzoic Acid Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 4-Amino-3-methylbenzoic acid

Cat. No.: B181359

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For researchers, scientists, and drug development professionals, the precise structural elucidation of active pharmaceutical ingredients and their intermediates is paramount. This guide provides a comparative analysis of experimental data for confirming the structure of **4-Amino-3-methylbenzoic acid** and its derivatives, focusing on spectroscopic and crystallographic techniques.

4-Amino-3-methylbenzoic acid is a versatile intermediate in the synthesis of various pharmaceuticals, dyes, and agrochemicals.^[1] Its chemical structure, featuring an aromatic ring substituted with amino, methyl, and carboxylic acid groups, allows for diverse chemical modifications, leading to a range of derivatives with distinct properties.^[1] This guide focuses on the parent acid and its common methyl ester derivative, outlining the key experimental data and protocols for their unambiguous structural confirmation.

Spectroscopic and Physical Data Comparison

The following tables summarize key quantitative data obtained from various analytical techniques for **4-Amino-3-methylbenzoic acid** and its methyl ester derivative. This side-by-side comparison facilitates the identification and differentiation of these compounds.

Table 1: Physical and Molecular Properties

Property	4-Amino-3-methylbenzoic acid	Methyl 4-amino-3-methylbenzoate
Molecular Formula	C8H9NO2	C9H11NO2
Molecular Weight	151.16 g/mol	165.19 g/mol
Melting Point	169-171 °C	Not available
CAS Number	2486-70-6	18595-14-7

Table 2: Spectroscopic Data

Technique	4-Amino-3-methylbenzoic acid	Methyl 4-amino-3-methylbenzoate
¹ H NMR	Spectral data available[2]	Spectral data available
¹³ C NMR	Spectral data available	Spectral data available
IR (KBr Wafer, cm ⁻¹)	Spectral data available[3]	Not available
ATR-IR (Neat, cm ⁻¹)	Not available	Spectral data available[4]
Mass Spec (GC-MS, m/z)	151, 134, 106[3]	Not available
Raman (FT-Raman)	Spectral data available[3]	Spectral data available[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are typical protocols for the synthesis and characterization of **4-Amino-3-methylbenzoic acid** and its derivatives.

Synthesis of 4-Amino-3-methylbenzoic acid

A common method for the synthesis of **4-Amino-3-methylbenzoic acid** involves the reduction of 3-methyl-4-nitrobenzoic acid.[5]

- Dissolution: Dissolve 3-methyl-4-nitrobenzoic acid in methanol.[5]

- Catalyst Addition: Add a palladium on activated charcoal catalyst to the solution.[5]
- Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere at room temperature for 24 hours.[5]
- Work-up: Remove the catalyst by filtration. Concentrate the filtrate under reduced pressure to yield the product.[5]

Synthesis of Methyl 4-amino-3-methylbenzoate

The methyl ester can be synthesized from the parent acid via esterification.

- Reaction Setup: Combine **4-Amino-3-methylbenzoic acid** with methanol.[6]
- Acid Catalyst: Slowly add concentrated sulfuric acid to the mixture while maintaining the temperature.[6]
- Reaction: Heat the mixture to allow for the esterification to proceed.[6]
- Isolation: Quench the reaction with a mixture of ice and water. The product can then be collected by filtration.[6]

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a spectrometer (e.g., Varian A-60) using a suitable deuterated solvent, such as DMSO- d_6 or CDCl_3 . Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
- Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. For solid samples, the KBr wafer technique or Attenuated Total Reflectance (ATR) can be employed.[3][4]
- Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation prior to analysis. The resulting spectrum shows the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern.[3]

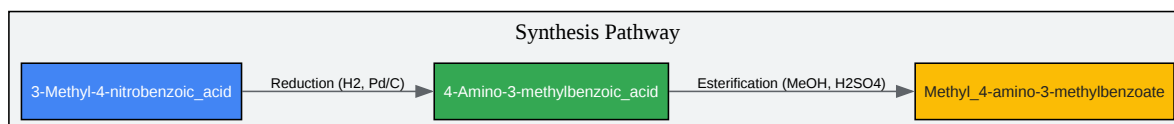
X-ray Crystallography

Single-crystal X-ray diffraction is a powerful technique for determining the three-dimensional structure of crystalline compounds.

- **Crystal Growth:** Grow single crystals of the compound suitable for X-ray diffraction, for example, by slow evaporation from a solution (e.g., ethanol).[6]
- **Data Collection:** Mount a suitable crystal on a diffractometer and collect diffraction data at a specific temperature.
- **Structure Solution and Refinement:** Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F^2 .

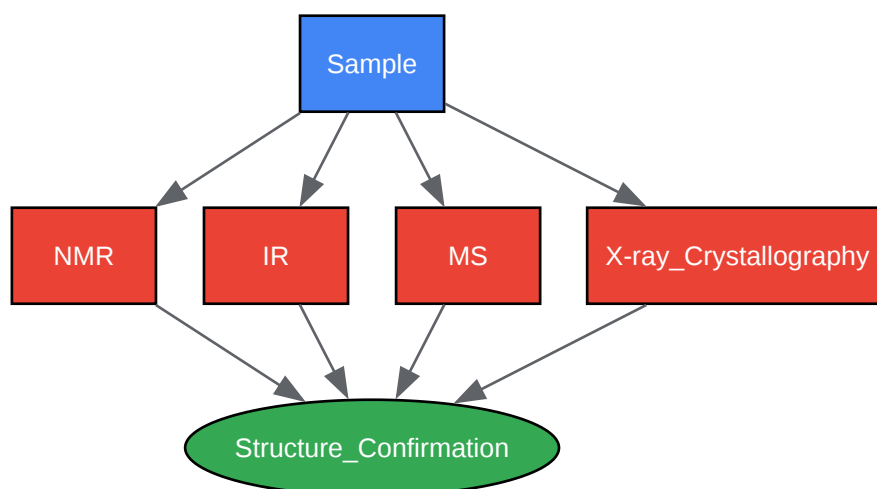
Visualizing Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and molecular relationships.



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Caption: Synthesis pathway of **4-Amino-3-methylbenzoic acid** and its methyl ester.



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Caption: General workflow for the structural confirmation of a chemical compound.

Conclusion

The structural confirmation of **4-Amino-3-methylbenzoic acid** and its derivatives relies on a combination of spectroscopic and, where applicable, crystallographic techniques. By comparing the experimental data presented in this guide with laboratory results, researchers can confidently identify and characterize these important chemical entities. The provided protocols offer a foundation for reproducible synthesis and analysis, crucial for advancing research and development in pharmaceuticals and other chemical industries.

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